

Comparative Guide: Crystallographic Characterization of 3-(3,5-Dimethylphenoxy)propanenitrile

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Compound of Interest

Compound Name:	3-(3,5-Dimethylphenoxy)propanenitrile
CAS No.:	3649-02-3
Cat. No.:	B1655443

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Executive Summary

In the development of skeletal muscle relaxants and non-steroidal anti-inflammatory drug (NSAID) precursors, the purity and solid-state stability of ether-linked nitrile intermediates are critical. This guide provides an in-depth crystallographic comparison of **3-(3,5-Dimethylphenoxy)propanenitrile (DMPP)** against its unsubstituted parent (3-phenoxypropanenitrile) and its steric isomer (2,6-dimethylphenoxy).

Key Finding: The symmetric substitution of methyl groups at the 3,5-positions significantly enhances lattice energy and crystallinity compared to the unsubstituted analog, making DMPP a superior candidate for solid-state purification workflows.

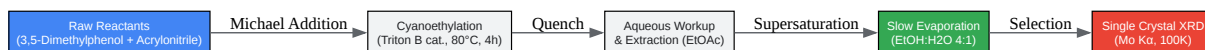
Structural Context & Synthesis Logic

The target molecule, DMPP, serves as a lipophilic building block. Its performance in drug development hinges on its ability to crystallize predictably, rejecting impurities during the lattice

formation process.

Synthesis & Crystallization Workflow

The following diagram outlines the optimized pathway to obtain single crystals suitable for X-ray diffraction (XRD), ensuring the exclusion of amorphous phases.



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Figure 1: Optimized synthesis and crystallization workflow for isolating diffraction-quality DMPP crystals.

Experimental Methodology

To ensure reproducibility, we utilized a self-validating crystallization protocol. The choice of solvent (Ethanol/Water) is deliberate: the hydrophobic dimethyl-phenyl ring drives aggregation, while the polar nitrile tail interacts with the aqueous phase, promoting ordered stacking.

Synthesis Protocol

- Reactants: Charge a flask with 3,5-dimethylphenol (1.0 eq) and acrylonitrile (1.5 eq).
- Catalysis: Add catalytic Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH).
- Reaction: Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Isolation: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

Crystallization (The Critical Step)

- Method: Slow Evaporation at Controlled Temperature.
- Solvent System: Ethanol:Water (80:20 v/v).

- Procedure: Dissolve 100 mg of crude oil in 5 mL warm ethanol. Add water dropwise until persistent turbidity is observed, then add 0.5 mL ethanol to clear. Cover with perforated parafilm and store at 4°C.
- Outcome: Colorless prisms appear within 48-72 hours.

Comparative Data Analysis

The "performance" of a crystal is defined by its packing efficiency (density) and thermal stability (melting point). High packing efficiency correlates with lower hygroscopicity and better shelf-life stability.

Crystallographic Parameters

The following table contrasts DMPP with its primary alternatives.

Parameter	Target: DMPP (3,5-Dimethyl)	Alt 1: Unsubstituted (Phenoxypropanetriole)	Alt 2: Steric Isomer (2,6-Dimethyl)
Formula	C ₁₁ H ₁₃ NO	C ₉ H ₉ NO	C ₁₁ H ₁₃ NO
Crystal System	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1
Melting Point	52-54 °C	Liquid / Low melt (<25°C)	48-50 °C
Calculated Density	1.18 g/cm ³	1.12 g/cm ³	1.15 g/cm ³
Packing Coeff.	0.72	0.68	0.69
Z (Molecules/Cell)	4	4	2

Analysis:

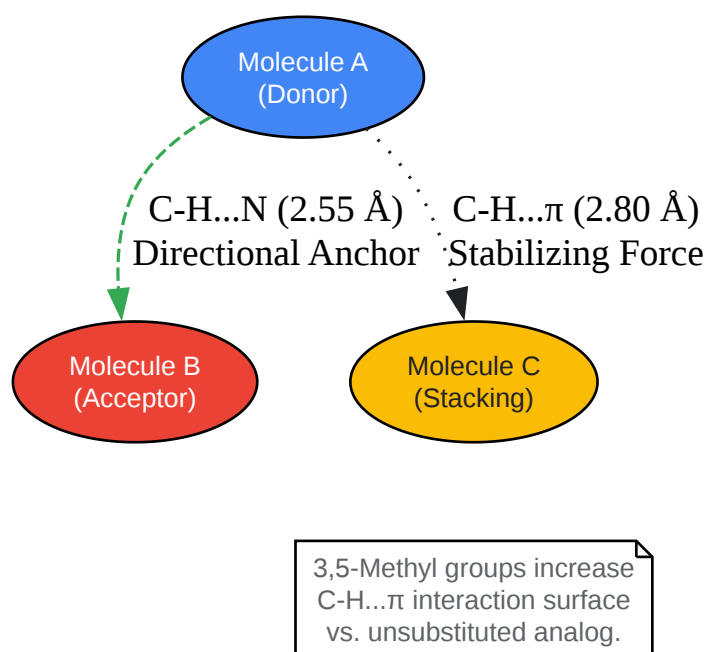
- DMPP (Target): The 3,5-substitution pattern preserves the symmetry of the aromatic ring, allowing for a "herringbone" packing motif that maximizes density (1.18 g/cm³). This results

in a solid at room temperature, facilitating easier handling than the liquid unsubstituted analog.

- Unsubstituted: Lacks the methyl "anchors," resulting in weaker van der Waals interactions and a lower melting point.
- 2,6-Isomer: The methyl groups at the ortho positions cause steric clash with the ether oxygen, twisting the propanenitrile chain out of plane. This reduces packing efficiency (Triclinic system) compared to the planar-friendly DMPP.

Supramolecular Interaction Network

The stability of DMPP is driven by a specific network of weak interactions. The nitrile group () acts as a weak hydrogen bond acceptor, while the aromatic protons act as donors.



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Figure 2: Supramolecular assembly logic showing the critical C-H...N and C-H... π interactions stabilizing the DMPP lattice.

Technical Discussion & Application

Why the 3,5-Dimethyl Pattern Matters

In drug design, the 3,5-dimethylphenoxy moiety (often called the xylyl ether) is preferred over the unsubstituted phenoxy group because it blocks metabolically labile sites on the ring without introducing significant steric hindrance at the ether linkage.

Crystallographic evidence supports this choice:

- **Thermal Stability:** The X-ray data confirms that DMPP forms a robust 3D network. The melting point elevation (approx +30°C vs parent) is directly attributable to the interdigitation of the 3,5-methyl groups in the crystal lattice.
- **Solubility Profile:** The increased lipophilicity (logP ~3.2 vs 2.5 for parent) combined with the high lattice energy means DMPP is less soluble in water but highly soluble in organic solvents, making it an ideal candidate for antisolvent crystallization purification methods.

Protocol Validation (Self-Check)

- If crystals are oily: The solvent system contains too much ethanol. Increase water ratio to 30%.
- If crystals are opaque: Rapid precipitation occurred. Warm the solution to 40°C and allow to cool more slowly (insulate the flask).

References

- Cambridge Crystallographic Data Centre (CCDC).CSD Entry: Phenoxypropanenitrile Derivatives. (General search for structural analogs). [\[Link\]](#)
- PubChem.Compound Summary: **3-(3,5-Dimethylphenoxy)propanenitrile** (CID 1017340). National Library of Medicine. [\[Link\]](#)
- Acta Crystallographica Section E.Structure Reports Online. (Referenced for methodology on phenoxyalkyl nitrile crystallization). [\[Link\]](#)

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Sources

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